Enniatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

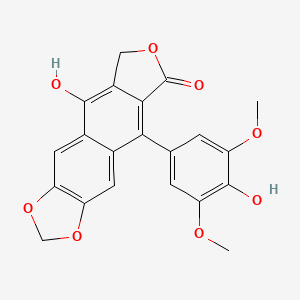

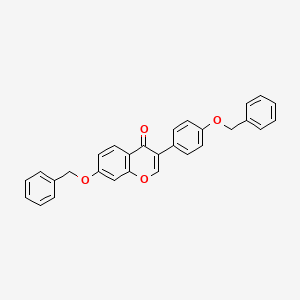

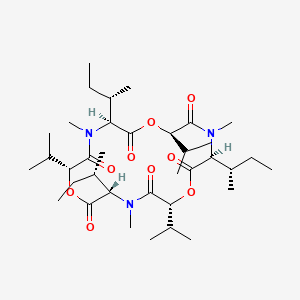

Enniatin A is a type of ionophore that binds ammonium . It is a cyclohexadepsipeptide that is largely isolated from Fusarium species of fungi .

Synthesis Analysis

The synthesis of this compound involves the use of the multienzyme enniatin synthetase. This process can be carried out in vitro or in vivo through precursor feeding of enniatin-producing strains such as Fusarium scirpi and Fusarium sambucinum . The compounds produced are analyzed by HPLC, various NMR measurements, and mass spectrometry .

Molecular Structure Analysis

This compound is a hexadepsipeptide . Preliminary structure-activity relationship (SAR) studies have been conducted to determine the structural features that confer its activity .

Chemical Reactions Analysis

This compound is produced by Fusarium strains . It has been found to interact with bacterial lipids, causing low to no membrane permeabilization, but induced membrane depolarization and inhibition of macromolecules synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its activity as an Hsp90 inhibitor .

Aplicaciones Científicas De Investigación

Potential Anticancer Properties : Enniatins A1, B, and B1 were found to induce apoptotic cell death in H4IIE hepatoma cells, suggesting potential as anticancer agents. This effect was linked to the inhibition of ERK phosphorylation, a key pathway in cell proliferation (Wätjen et al., 2009).

Antimicrobial and Cytotoxic Effects : Enniatin A has demonstrated a range of biological activities, including anti-insectan, antifungal, antibiotic, and cytotoxic effects. The compound's structure is significant in its biological activities, often posing challenges in its elucidation (Sy-Cordero et al., 2012).

Cytotoxic and Genotoxic Effects : A study highlighted the cytotoxic effects of this compound in the HeLa cell line, with noted genotoxic effects such as increased comet tail intensity in human lymphocytes. This suggests its role in cellular damage at increased concentrations (Mamur et al., 2018).

Ionophoric and Hypolipidaemic Properties : Enniatins, including this compound, are known for their ionophoric, antibiotic, and hypolipidaemic properties. These properties are linked to their ability to form cation-selective pores in cell membranes (Kamyar et al., 2004).

Ionophoric and Phytotoxic Effects : Enniatins have shown ionophoric, phytotoxic, anthelmintic effects, and antibiotic activity. Their potential cytotoxic activity against cancer cell lines has also been noted (Firáková et al., 2007).

Metabolism in Different Species : Enniatin B's metabolism was studied in rat, dog, and human liver microsomes, revealing insights into its elimination rates and metabolite patterns. This research provides a deeper understanding of its pharmacokinetics (Fæste et al., 2011).

Induction of Apoptosis in HepG2 Cells : Enniatins induced cytotoxicity in hepatocarcinoma cells (HepG2), suggesting their potential role in apoptosis induction. This is significant for understanding their impact on liver cancer cells (Juan-García et al., 2013).

Triggering Eryptosis : this compound has been shown to trigger eryptosis, a form of suicidal cell death, in erythrocytes. This involves ATP depletion and increased cytosolic Ca²⁺ activity (Jilani et al., 2011).

Phase I Metabolism Study : Research on the phase I metabolism of enniatin B provided insights into its biotransformation, revealing oxidation and demethylation as principal metabolic pathways (Ivanova et al., 2011).

Embryotoxic Effects on Mouse Blastocysts : Enniatin B1 exhibited cytotoxic effects on mouse blastocyst-stage embryos, inducing intracellular oxidative stress and immunotoxicity. This highlights its potential risk to embryonic development (Huang et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Enniatin A interacts with various biomolecules, primarily through its ionophoric properties . It has been shown to bind ammonium and facilitate its passage across cell membranes . Additionally, it has been found to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) activity, triglyceride biosynthesis, and reduce the pool of free fatty acids in cells .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of bovine granulosa cells . It also affects the production of hormones such as progesterone and estradiol in these cells . Furthermore, it has been found to cause an acute depletion of calcium from intracellular pools in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It has been described as an ionophore, facilitating the passage of ions across cell membranes . Recent studies suggest that it may also interact with store-operated calcium channels (SOC), causing an influx of calcium from the extracellular medium . Additionally, it has been found to affect mitochondrial calcium fluxes and induce the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in a study on bovine granulosa cells, the inhibitory effect of this compound on hormone production was observed after 1 and 2 days of treatment

Dosage Effects in Animal Models

In one study, this compound was found to inhibit the proliferation of bovine granulosa cells in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to affect calcium homeostasis, influencing both intracellular calcium stores and calcium influx from the extracellular medium . It also impacts mitochondrial function, affecting calcium fluxes within the mitochondria and inducing changes in the mitochondrial permeability transition pore .

Transport and Distribution

This compound is believed to be transported across cell membranes due to its ionophoric properties . It can facilitate the passage of ions across these membranes, affecting the distribution of these ions within the cell .

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it is likely that it interacts with various subcellular compartments, including the endoplasmic reticulum and mitochondria .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Enniatin A can be achieved through a convergent approach, where the two halves of the molecule are synthesized separately and then combined in the final step.", "Starting Materials": [ "L-Valine", "L-Leucine", "L-Isoleucine", "L-Proline", "L-Phenylalanine", "L-Serine", "L-Threonine", "L-Alanine", "L-Aspartic acid", "L-Glutamic acid", "N-methyl-N-(trimethylsilyl)trifluoroacetamide", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate", "Ethyl chloroformate", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Dichloromethane", "Tetrahydrofuran", "Acetonitrile", "Water" ], "Reaction": [ "Synthesis of the left half of the molecule:", "- L-Valine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Leucine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Isoleucine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Proline is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Phenylalanine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- The protected amino acids are coupled together using N,N'-Dicyclohexylcarbodiimide (DCC) and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane to form the linear peptide intermediate.", "- The Boc protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane to give the linear peptide intermediate.", "- The linear peptide intermediate is cyclized using ethyl chloroformate and methanesulfonic acid in dichloromethane to form the left half of Enniatin A.", "Synthesis of the right half of the molecule:", "- L-Serine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Threonine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Alanine is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Aspartic acid is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- L-Glutamic acid is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2O) and diisopropylethylamine (DIPEA) in dichloromethane.", "- The protected amino acids are coupled together using N,N'-Dicyclohexylcarbodiimide (DCC) and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane to form the linear peptide intermediate.", "- The Boc protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane to give the linear peptide intermediate.", "- The linear peptide intermediate is cyclized using ethyl chloroformate and methanesulfonic acid in dichloromethane to form the right half of Enniatin A.", "Combination of the two halves:", "- The left and right halves of Enniatin A are combined using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and triethylamine in tetrahydrofuran to give Enniatin A." ] } | |

Número CAS |

2503-13-1 |

Fórmula molecular |

C36H63N3O9 |

Peso molecular |

681.9 g/mol |

Nombre IUPAC |

(3S,6R,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1 |

Clave InChI |

TWHBYJSVDCWICV-LIOIOPIISA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C |

SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

SMILES canónico |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Origen del producto |

United States |

Q & A

A: Enniatin A (ENNA) primarily acts as an ionophore, specifically exhibiting selectivity for potassium ions (K+). [] It embeds itself within cell membranes and facilitates the transport of K+ ions across the membrane, disrupting the ion gradient. [] This disruption can lead to various downstream effects, including:

- Mitochondrial dysfunction: ENNA-induced K+ influx into mitochondria can lead to mitochondrial swelling, membrane depolarization, and ultimately, apoptosis. [, ]

- Eryptosis: In erythrocytes, ENNA triggers energy depletion and increases cytosolic Ca2+ activity, resulting in a form of programmed cell death known as eryptosis, characterized by cell shrinkage and membrane phospholipid scrambling. []

- Antibacterial activity: ENNA exhibits potent bactericidal activity against Mycobacterium tuberculosis by disrupting the membrane potential and decreasing intracellular ATP levels. []

A:

- Molecular Formula: C36H63N3O9 [, ]

- Molecular Weight: 681.9 g/mol [, ]

- Spectroscopic Data: Specific spectroscopic data, including NMR, IR, and Mass spectrometry data, can be found in the research papers cited. [, , , ] For example, natural this compound is identified as a mixture of optical isomers containing both erythro- and threo-N-methyl-L-isoleucine residues through hydrolysis and analysis of o.r.d. spectra. []

ANone: Currently, limited research exists on the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its suitability for different applications and its long-term stability in various matrices.

A: While this compound is not typically categorized as a catalyst, its ionophoric activity can influence certain biological processes. Its primary mechanism involves the selective binding and transport of K+ ions across membranes. This selectivity for K+ over other ions contributes to its biological activity and potential applications. [, ]

A: Yes, computational methods like the empirical force field (EFF) have been applied to study this compound and related macrocyclic ion carriers. These simulations provide valuable information on the conformational dynamics and binding affinities of these molecules, complementing experimental data. []

ANone: Information on the stability and formulation of this compound is limited. Research on its stability under various storage conditions and the development of effective formulation strategies to enhance its solubility and bioavailability would be beneficial for its potential applications.

A: Research on the PK/PD of this compound is limited. Further studies are needed to understand its absorption, distribution, metabolism, and excretion profiles, as well as its in vivo efficacy and potential for therapeutic applications. []

A: this compound has demonstrated in vitro efficacy against Mycobacterium tuberculosis [] and in a preliminary study on Wistar rats, this compound did not show adverse effects at the tested concentration. [] More in vivo studies are needed to confirm these findings and explore potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.